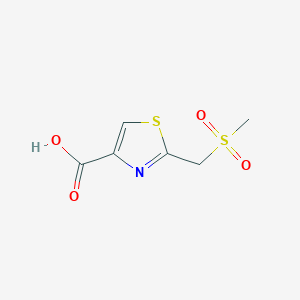

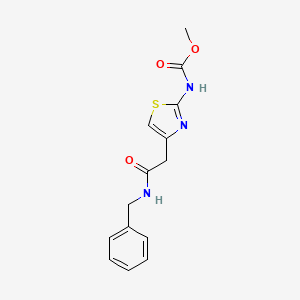

2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Methylsulfonyl compounds are known to be highly reactive and are used as intermediates in various chemical reactions . They can undergo a variety of reactions including substitution, elimination, and reduction reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid and its derivatives show significant promise in catalytic applications for organic synthesis. For example, novel biological-based nano organo solid acids with urea moiety have been developed for the synthesis of various organic compounds under mild and green conditions. These catalysts are utilized in the condensation reactions to synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, demonstrating their potential in industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Antihypertensive Activity

Derivatives of 2-(Methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid, such as 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have been synthesized and evaluated for their antihypertensive activity in rats. These studies not only showcase the potential therapeutic applications of these compounds but also highlight the importance of structural modifications to enhance biological activity (Santilli & Morris, 1979).

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins such as helices and β-sheets. A short and versatile chemical route to these orthogonally protected ATCs has been reported, offering a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or on the thiazole core of the γ-amino acids. This synthesis route has significant implications for the design of peptides and proteins with enhanced stability and functionality (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).

Photophysical Properties and Sensing Applications

Research on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, prepared from 4-methylsulfanylbenzthioamides and N,N-diarylthioformamides, has explored their photophysical properties. The introduction of sulfur-containing functional groups to thiazoles alters their electronic structures, lowering the energy levels of their lowest unoccupied molecular orbitals (LUMOs). Such modifications enhance the potential of these thiazoles for applications in sensing hazardous compounds and metals, as well as in the biomolecular sciences, due to their fluorescent properties (Murai, Furukawa, & Yamaguchi, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(methylsulfonylmethyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMODNQPAULGFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methanesulfonylmethyl)-1,3-thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)

![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihy droimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2700020.png)